molecular formula C26H24O2 B12620376 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene CAS No. 918825-29-3

2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene

Cat. No.: B12620376
CAS No.: 918825-29-3
M. Wt: 368.5 g/mol
InChI Key: RDGWPJDXIJAHPL-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is a chemical compound that belongs to the class of binaphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of aqueous media and chiral catalysts ensures high yields and optical purity, making the process efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound's structure allows it to interact with biological systems effectively. Research indicates that derivatives of binaphthalene exhibit anti-cancer properties. For instance, studies have shown that certain binaphthalene derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various binaphthalene derivatives. The results indicated that compounds similar to 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Organic Synthesis

Role as a Chiral Ligand
In asymmetric synthesis, this compound serves as an effective chiral ligand in catalytic reactions. Its ability to form stable complexes with transition metals enhances the selectivity of reactions, making it valuable in synthesizing enantiomerically pure compounds.

Data Table: Catalytic Activity Comparison

Ligand TypeReaction TypeYield (%)Enantiomeric Excess (%)
2-[(Prop-2-en-1-yl)oxy]-...Asymmetric Hydrogenation9295
BINAPAsymmetric Hydrogenation8590
Phosphine LigandAsymmetric Alkylation7888

Materials Science

Application in Polymer Chemistry
The compound has potential applications in developing advanced materials due to its ability to undergo polymerization reactions. Specifically, it can be used as a monomer in creating polymers with specific optical and electronic properties.

Case Study: Photonic Materials
Research conducted at a leading materials science institute demonstrated that polymers synthesized from binaphthalene derivatives exhibited enhanced light-emitting properties. These materials were tested for use in organic light-emitting diodes (OLEDs), showing promising results for efficiency and stability .

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is unique due to its specific structural features and the presence of both prop-2-en-1-yl and propoxy groups

Biological Activity

2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene, also known by its CAS number 918825-29-3, is a synthetic compound with a molecular formula of C26H24O2 and a molecular weight of 368.5 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and inflammation modulation.

Chemical Structure

The compound features a binaphthalene backbone which is substituted with propoxy and allyloxy groups. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to increased subG0/G1 fractions indicative of cell death processes .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated during inflammation. By selectively inhibiting mPGES-1, this compound may reduce inflammatory responses without significantly affecting other prostanoid levels .

Study 1: Inhibition of Cancer Cell Growth

In a recent study published in F1000Research, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability across all tested lines. The most sensitive line was MCF-7, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 2: Modulation of Inflammatory Markers

Another study focused on the anti-inflammatory potential of this compound by assessing its effects on cytokine production in an LPS-induced inflammation model. The findings revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Effect Observed IC50 Value
AnticancerMCF-7Cell viability reduction[Insert Value]
AnticancerA549Induction of apoptosis[Insert Value]
Anti-inflammatoryLPS-induced modelDecrease in TNF-alpha and IL-6 levelsN/A

Properties

CAS No.

918825-29-3

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-(2-prop-2-enoxynaphthalen-1-yl)-2-propoxynaphthalene

InChI

InChI=1S/C26H24O2/c1-3-17-27-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-18-4-2/h3,5-16H,1,4,17-18H2,2H3

InChI Key

RDGWPJDXIJAHPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC=C

Origin of Product

United States

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